molecular formula C9H20O6Si B13831836 d-Mannopyranosyl tms ether

d-Mannopyranosyl tms ether

Cat. No.: B13831836
M. Wt: 252.34 g/mol
InChI Key: HCWAILZFCRLWPS-PPRREVKSSA-N
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Description

Trimethylsilyl-d(+)mannose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. The compound is characterized by the presence of trimethylsilyl groups, which are used to protect hydroxyl groups during chemical reactions. This derivative is often used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), to improve the volatility and stability of the analyte .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethylsilyl-d(+)mannose typically involves the reaction of d(+)mannose with a silylating agent such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) or trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .

Industrial Production Methods: The use of high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl-d(+)mannose primarily undergoes substitution reactions where the trimethylsilyl groups can be replaced by other functional groups. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deprotected mannose and various oxidized or reduced derivatives, depending on the specific reaction conditions .

Mechanism of Action

The primary mechanism by which trimethylsilyl-d(+)mannose exerts its effects is through the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The trimethylsilyl groups can be selectively removed under mild conditions, allowing for controlled deprotection and subsequent reactions . The molecular targets and pathways involved are primarily related to its role as a protective group in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: Trimethylsilyl-d(+)mannose is unique due to its specific derivatization from mannose, which imparts distinct properties in terms of reactivity and stability. Its use in targeted metabolomics and specific biological studies sets it apart from other silylated sugars .

Properties

Molecular Formula

C9H20O6Si

Molecular Weight

252.34 g/mol

IUPAC Name

(2R,3S,4S,5S)-2-(hydroxymethyl)-6-trimethylsilyloxyoxane-3,4,5-triol

InChI

InChI=1S/C9H20O6Si/c1-16(2,3)15-9-8(13)7(12)6(11)5(4-10)14-9/h5-13H,4H2,1-3H3/t5-,6-,7+,8+,9?/m1/s1

InChI Key

HCWAILZFCRLWPS-PPRREVKSSA-N

Isomeric SMILES

C[Si](C)(C)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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